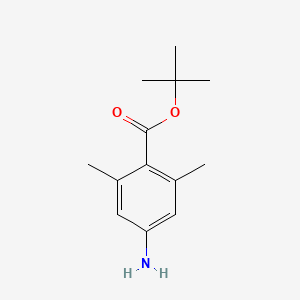![molecular formula C10H17NO2 B13084365 Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate is a bicyclic compound characterized by its unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[4.1.0]heptane ring system, which imparts significant rigidity and unique reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate typically involves the following steps:
Cyclization Reaction: The initial step often involves the formation of the bicyclo[4.1.0]heptane core.
Esterification: The final step involves the esterification of the resulting amino compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its rigid structure.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, offering a unique scaffold for the development of new chemical entities.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can be compared with other bicyclic compounds such as:
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate: This compound has a different bicyclic framework, which can result in different reactivity and biological activity.
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate: Another structurally similar compound with a different ring size, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)4-2-3-7-5-8(7)10/h7-8H,2-6,11H2,1H3 |
InChI Key |
LXONCPQEOMLJPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCC2C1C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



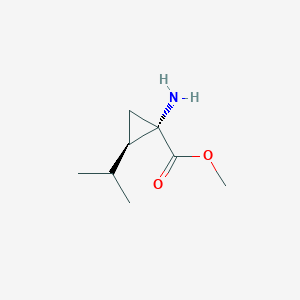

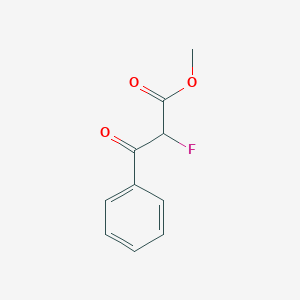
![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
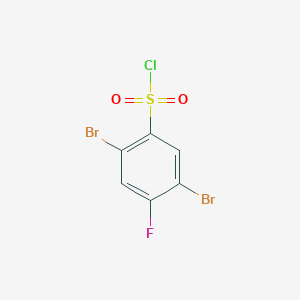
![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)
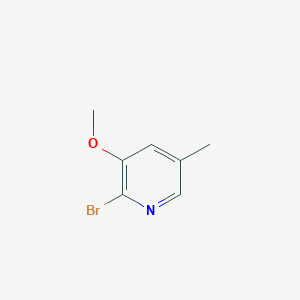
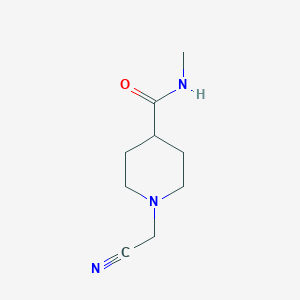
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)
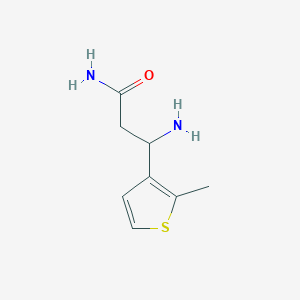
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
